molecular formula C13H22N2 B11820864 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline

4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline

Cat. No.: B11820864
M. Wt: 206.33 g/mol
InChI Key: HBEOFJYRBYXCMN-UHFFFAOYSA-N
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Description

4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline is an organic compound with the molecular formula C13H22N2. It is a derivative of aniline, featuring a substituted amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline typically involves the reaction of aniline with 3,3-dimethylbutan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to ensure consistent quality and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}benzoic acid
  • 4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}phenol

Uniqueness

4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

4-[(3,3-dimethylbutan-2-ylamino)methyl]aniline

InChI

InChI=1S/C13H22N2/c1-10(13(2,3)4)15-9-11-5-7-12(14)8-6-11/h5-8,10,15H,9,14H2,1-4H3

InChI Key

HBEOFJYRBYXCMN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NCC1=CC=C(C=C1)N

Origin of Product

United States

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